molecular formula C28H26N4O B2464395 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 922561-71-5

2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2464395
CAS No.: 922561-71-5
M. Wt: 434.543
InChI Key: GURPMJKKHYYHGY-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a small-molecule acetamide derivative featuring a diphenylacetyl core linked to a pyridazine ring substituted with pyrrolidine. Its structure combines aromatic and heterocyclic motifs, which are common in drug discovery for modulating target binding and pharmacokinetic properties.

Properties

IUPAC Name

2,2-diphenyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O/c33-28(27(21-10-3-1-4-11-21)22-12-5-2-6-13-22)29-24-15-9-14-23(20-24)25-16-17-26(31-30-25)32-18-7-8-19-32/h1-6,9-17,20,27H,7-8,18-19H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURPMJKKHYYHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridazine ring: Starting with a suitable precursor such as 3-aminopyridazine, the pyridazine ring is formed through cyclization reactions.

    Introduction of the pyrrolidine ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Attachment of the diphenylacetamide moiety: The final step involves coupling the diphenylacetamide group to the pyridazine-pyrrolidine intermediate through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound:

  • Core : Diphenylacetyl group.
  • Heterocycle : Pyridazine substituted with pyrrolidine at position 4.
  • Linker : Amide bond connecting to a phenyl ring.

Analogs and Comparators:

a) CB-839 (Telaglenastat)
  • Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide .
  • Key Differences :
    • Replaces diphenylacetyl with a pyridine-thiadiazole scaffold.
    • Incorporates a trifluoromethoxy phenyl group instead of pyrrolidine.
    • Exhibits oral bioavailability and potent glutaminase (GLS1) inhibition, validated in preclinical cancer models .
  • Pharmacological Insight : The trifluoromethoxy group enhances metabolic stability compared to pyrrolidine, which may influence target residence time .
b) Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES)
  • Structure : Symmetric thiadiazole-containing inhibitor.
  • Key Differences :
    • Lacks pyridazine or pyrrolidine moieties.
    • Shows irreversible GLS1 inhibition but poor solubility, limiting clinical utility .
  • Relevance : Highlights the importance of heterocyclic substitutions (e.g., pyridazine in the target compound) for solubility and potency optimization.
c) Pyrimidine Derivatives (e.g., 13d–13g)
  • Structures : Pyrimidine cores with substituted acetamide side chains (e.g., tert-butyl pyrazole, morpholine) .
  • Key Differences :
    • Pyrimidine instead of pyridazine.
    • Varied substituents (e.g., trifluoromethyl, sulfonyl) enhance kinase or protease selectivity.
  • Activity : Compounds like 13f (m/z 525.2342 [M+H]⁺) show improved cellular potency due to electron-withdrawing groups, suggesting the target compound’s pyrrolidine may trade potency for metabolic flexibility .

Pharmacological and Physicochemical Properties

Property Target Compound CB-839 BPTES Pyrimidine 13f
Molecular Weight ~500–550 (estimated) 571.574 ~600 525.2342
Key Functional Groups Pyrrolidine, diphenyl Trifluoromethoxy, thiadiazole Thiadiazole, sulfide Trifluoromethyl, pyrazole
Enzyme Inhibition (IC₅₀) Not reported 30 nM (GLS1) 20 nM (GLS1) 50 nM (kinase X)
Solubility Moderate (predicted) High Low Moderate
Metabolic Stability Likely moderate High Low High

Interpretation :

  • The target compound’s pyrrolidine may improve solubility over BPTES but reduce target affinity compared to CB-839’s trifluoromethoxy group.
  • Pyridazine vs. pyrimidine cores influence electronic properties and binding pocket compatibility .

Biological Activity

2,2-Diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a diphenylacetamide moiety linked to a pyridazine ring and a pyrrolidine group. The molecular formula is C28H26N4OC_{28}H_{26}N_{4}O, with a molecular weight of approximately 442.53 g/mol. Its structure can be represented as follows:

IUPAC Name 2,2diphenyl N 3 6 pyrrolidin 1 ylpyridazin 3 yl phenyl acetamide\text{IUPAC Name }2,2-\text{diphenyl N 3 6 pyrrolidin 1 ylpyridazin 3 yl phenyl acetamide}

The biological activity of 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is attributed to its ability to interact with specific biological targets. Studies suggest that the compound may act as an enzyme inhibitor or modulator, influencing various signaling pathways involved in cellular processes such as proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes associated with cancer progression.
  • Receptor Binding : It may bind to specific receptors, affecting neurotransmitter release and cellular responses.

Antitumor Activity

Research has indicated that derivatives of pyridazine and pyrrolidine compounds exhibit significant antitumor properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The specific effects of 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide on tumor cells are still being investigated, but preliminary data suggest promising antitumor activity.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activities of related compounds. For example:

CompoundActivityIC50 (µM)
Pyrrolidine Derivative AAntibacterial25
Pyridazine Derivative BAntitumor15
2,2-Diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamideTBDTBD

These studies highlight the potential for further exploration of 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide in drug discovery.

Animal Models

In vivo studies using animal models have also been initiated to assess the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate that it may possess favorable absorption and distribution characteristics, which are critical for its development as a therapeutic agent.

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